molecular formula C18H28OP2 B1600757 (R,R)-Methyl-BozPhos CAS No. 638132-66-8

(R,R)-Methyl-BozPhos

Cat. No. B1600757
M. Wt: 322.4 g/mol
InChI Key: ORZVYNTUPREFTI-KLHDSHLOSA-N
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Description

(R,R)-Methyl-BozPhos is a remarkable chemical compound with diverse applications in scientific research. Known for its complexity and variation, it holds immense potential to revolutionize various fields1.



Molecular Structure Analysis

The molecular structure of (R,R)-Methyl-BozPhos would require detailed examination using techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling. These methods can reveal its three-dimensional arrangement, bond angles, and functional groups.



Chemical Reactions Analysis

Understanding the chemical reactivity of (R,R)-Methyl-BozPhos involves investigating its behavior in various reactions. Unfortunately, specific reactions are not mentioned in the available data. Further research would be necessary to explore its reactivity with other compounds.



Physical And Chemical Properties Analysis

Detailed physical and chemical properties (such as melting point, solubility, stability, etc.) are not provided in the available information. Experimental characterization would be essential to determine these properties.


Scientific Research Applications

Enantioselective C-H Functionalization

(R, R)-BozPhos has been used effectively in enantioselective C-H functionalization of cyclopropanes in palladium-catalyzed cyclization. This application allows the synthesis of dihydroisoquinolones and dihydroquinolones with high yields and enantiomeric excess, highlighting the hemilabile nature of this ligand (Mayer et al., 2019).

Asymmetric Synthesis of α-Chiral Amines

Another application of (R, R)-BozPhos is in the asymmetric synthesis of α-chiral amines. This process is catalyzed by copper and involves the addition of dialkylzinc to N-phosphinoylimines, providing high yields, broad substrate scope, and high enantioselectivities with low catalyst loading (Boezio et al., 2003).

Catalyst in [4+2+2] Cycloaddition

The compound also finds application in catalyzing the [4+2+2] cycloisomerization of cyclooctatrienes, using a rhodium-BozPHOS based complex. This process results in the formation of both bicyclic and tricyclic cyclooctatrienes, demonstrating the complex's catalytic versatility (Canlas & Gilbertson, 2014).

Safety And Hazards

No safety or hazard information is available for (R,R)-Methyl-BozPhos. When handling any chemical compound, it is crucial to follow proper safety protocols, including protective gear and proper disposal procedures.


Future Directions

Exploring the potential applications and further research avenues for (R,R)-Methyl-BozPhos would require additional studies. Investigating its biological activity, catalytic properties, and potential industrial uses could guide future research directions1.


Please note that the analysis provided here is based on the limited information available. For a more comprehensive understanding, further investigation and access to relevant scientific literature would be necessary. If you have any specific questions or need additional details, feel free to ask!


properties

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28OP2/c1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZVYNTUPREFTI-KLHDSHLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458887
Record name R,R-Me-BozPhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-1-(2-[(2R,5R)-2,5-Dimethylphospholan-1-yl]phenyl)-2,5-dimethylphospholane 1-oxide

CAS RN

638132-66-8
Record name R,R-Me-BozPhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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